molecular formula C15H20ClNO5S2 B7834491 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7834491
M. Wt: 393.9 g/mol
InChI Key: QNMUKEFPAZXEQI-ZRNAQANOSA-N
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Description

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene and tetrahydrofuran rings, followed by the introduction of the sulfonyl group and the final amination step. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the intended application and required purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(tetrahydrofuran-2-ylmethyl)amine
  • **(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(tetrahydrofuran-2-ylmethyl)amine

Uniqueness

The uniqueness of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE lies in its specific stereochemistry and the presence of the chlorophenyl group

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-1,1-dioxo-N-(oxolan-2-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S2/c16-11-3-5-13(6-4-11)24(20,21)15-10-23(18,19)9-14(15)17-8-12-2-1-7-22-12/h3-6,12,14-15,17H,1-2,7-10H2/t12?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMUKEFPAZXEQI-ZRNAQANOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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